N8-Norposiphen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound, along with its related metabolites, has shown promise in reducing neurotoxic protein levels and mitigating neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N8-Norposiphen involves the metabolic conversion of Posiphen. Posiphen undergoes enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic route includes the hydroxylation of Posiphen at the N8 position, followed by further metabolic modifications .
Industrial Production Methods: Industrial production of this compound is typically achieved through the large-scale synthesis of Posiphen, followed by controlled metabolic processes to yield this compound. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N8-Norposiphen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with various functional groups .
Scientific Research Applications
Chemistry: It is used as a model compound to study metabolic pathways and enzyme interactions.
Biology: N8-Norposiphen is investigated for its role in modulating neurotoxic protein levels and neuroinflammation.
Medicine: The compound shows promise in treating neurodegenerative diseases by reducing amyloid precursor protein and tau levels.
Industry: this compound is used in the development of neuroprotective drugs and therapeutic agents
Mechanism of Action
N8-Norposiphen exerts its effects by inhibiting the translation of neurotoxic aggregating proteins such as amyloid precursor protein, tau, and alpha-synuclein. It interacts with iron-response element sequences in the untranslated region of the mRNA, thereby reducing the synthesis of these proteins. This leads to decreased neuroinflammation and neurodegeneration .
Comparison with Similar Compounds
N1-Norposiphen: Another metabolite of Posiphen with similar neuroprotective properties.
N1, N8-Bisnorposiphen: A metabolite with dual modifications at the N1 and N8 positions.
Phenserine: A related compound that also inhibits acetylcholinesterase but differs in its mechanism of action.
Uniqueness: N8-Norposiphen is unique due to its specific metabolic pathway and its ability to selectively inhibit the translation of neurotoxic proteins without affecting acetylcholinesterase activity. This makes it a promising candidate for treating neurodegenerative diseases with fewer side effects compared to other compounds .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O2/c1-18-9-10-19-16(18)21-15-8-7-13(11-14(15)18)23-17(22)20-12-5-3-2-4-6-12/h2-8,11,16,19,21H,9-10H2,1H3,(H,20,22)/t16-,18+/m1/s1 |
InChI Key |
ZTNAPMRRYAYAIK-AEFFLSMTSA-N |
Isomeric SMILES |
C[C@@]12CCN[C@@H]1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC12CCNC1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.